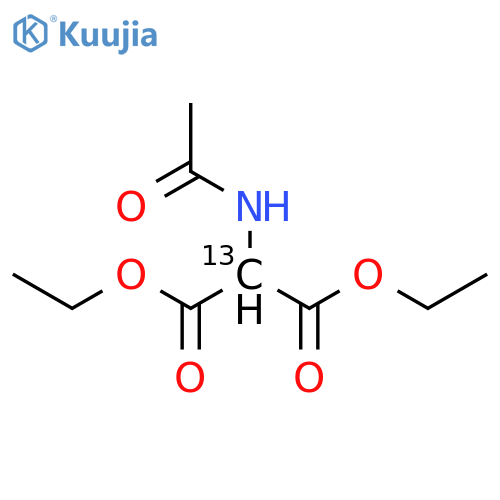

Cas no 68882-34-8 (diethyl acetamidomalonate-2-13C)

diethyl acetamidomalonate-2-13C 化学的及び物理的性質

名前と識別子

-

- diethyl acetamidomalonate-2-13C

- SCHEMBL1330728

- AKOS015916205

- 68882-34-8

- diethyl 2-acetamido(213C)propanedioate

- DTXSID00480267

- Diethyl acetamidomalonate-2-13C, >=99 atom % 13C, >=99% (CP)

- Diethylacetamidomalonate-2-13C

-

- インチ: InChI=1S/C9H15NO5/c1-4-14-8(12)7(10-6(3)11)9(13)15-5-2/h7H,4-5H2,1-3H3,(H,10,11)/i7+1

- InChIKey: ISOLMABRZPQKOV-CDYZYAPPSA-N

- ほほえんだ: CCOC(=O)C(C(=O)OCC)NC(=O)C

計算された属性

- せいみつぶんしりょう: 218.09837741g/mol

- どういたいしつりょう: 218.09837741g/mol

- 同位体原子数: 1

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 7

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 81.7Ų

じっけんとくせい

- 密度みつど: 1.141

- ゆうかいてん: 95-98 °C(lit.)

- ふってん: 185 °C20 mm Hg(lit.)

diethyl acetamidomalonate-2-13C 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AH16410-100mg |

DIETHYL ACETAMIDOMALONATE-2-13C |

68882-34-8 | 99% 13C | 100mg |

$1163.00 | 2024-04-19 | |

| A2B Chem LLC | AH16410-1g |

DIETHYL ACETAMIDOMALONATE-2-13C |

68882-34-8 | 99% 13C | 1g |

$1925.00 | 2024-04-19 |

diethyl acetamidomalonate-2-13C 関連文献

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

diethyl acetamidomalonate-2-13Cに関する追加情報

Introduction to Diethyl Acetamidomalonate-2-13C (CAS No: 68882-34-8)

Diethyl acetamidomalonate-2-13C, with the chemical formula C8H13NO4 and CAS number 68882-34-8, is a specialized compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This isotope-labeled derivative serves as a valuable tool in various scientific applications, particularly in the study of metabolic pathways and the development of new drug candidates.

The compound is an ester derivative of acetamidomalonate, where the carbon atom at position 2 has been labeled with the stable isotope carbon-13. This labeling allows researchers to track the metabolic fate of the compound within biological systems, providing insights into its role in various biochemical processes. The use of 13C-labeled compounds has become increasingly popular due to their ability to provide high-resolution data through techniques such as nuclear magnetic resonance (NMR) spectroscopy.

In recent years, advancements in NMR technology have enabled more precise and detailed analysis of complex biological samples. The incorporation of 13C-labeled compounds like diethyl acetamidomalonate-2-13C into metabolic studies has revolutionized our understanding of how drugs are metabolized and how they interact with biological targets. This has been particularly crucial in the development of targeted therapies, where understanding the metabolic pathways can lead to more effective drug design.

The application of this compound extends beyond basic research. In drug discovery pipelines, diethyl acetamidomalonate-2-13C is used to study the interactions between potential drug candidates and their biological targets. By tracking the labeled carbon atoms, researchers can gain a deeper understanding of how these interactions occur at the molecular level. This information is vital for optimizing drug candidates and improving their efficacy and safety profiles.

Moreover, the use of diethyl acetamidomalonate-2-13C in clinical trials has provided valuable data on how patients metabolize drugs. This has led to more personalized medicine approaches, where treatments can be tailored to individual patients based on their metabolic profiles. The compound's stability and ease of incorporation into various molecular structures make it an ideal candidate for such studies.

The synthesis of diethyl acetamidomalonate-2-13C involves a series of well-established organic reactions, including esterification and carboxylation processes. The use of high-purity starting materials and controlled reaction conditions ensures that the final product meets the stringent requirements of pharmaceutical research. The availability of this compound from specialized suppliers has made it accessible to a wide range of researchers, fostering innovation in chemical biology and drug development.

In conclusion, diethyl acetamidomalonate-2-13C (CAS No: 68882-34-8) is a versatile and powerful tool in modern biochemical research. Its applications in metabolic studies, drug discovery, and clinical trials highlight its importance in advancing our understanding of biological processes and developing new therapeutic interventions. As research methodologies continue to evolve, compounds like diethyl acetamidomalonate-2-13C will remain indispensable in pushing the boundaries of scientific discovery.

68882-34-8 (diethyl acetamidomalonate-2-13C) 関連製品

- 1068-90-2(1,3-diethyl 2-acetamidopropanedioate)

- 54322-41-7(Ac-ser-ome)

- 6326-44-9(Diethyl 2-Formamidopropanedioate)

- 92877-34-4(Propanedioic acid,2-(acetylamino-15N)-, 1,3-diethyl ester)

- 54681-67-3(2-acetamido-3-ethoxy-3-oxopropanoic acid)

- 60187-67-9(Dimethyl 2-acetamidomalonate)

- 55299-56-4(DL-Serine, N-acetyl-, methyl ester)

- 2228518-21-4(2-bromo-1-4-(diethylamino)phenylethan-1-ol)

- 1594833-98-3(N-2-(cyclobutylamino)ethylcyclopropanecarboxamide)

- 101001-73-4(2,2-dimethylpropyl 2-bromoacetate)